5-Hydroxy-1H-benzimidazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
92222-06-5 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-hydroxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-6-5(9-3-10-6)1-4(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
HQFOHVQYKTWMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction with Polyphosphoric Acid
The Phillips-Ladenburg reaction remains a cornerstone for synthesizing benzimidazole derivatives. This method involves condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For 5-hydroxy-1H-benzimidazole-6-carboxylic acid, 3-hydroxy-4-carboxybenzoic acid serves as the key precursor.
Procedure :
-
Reactants : o-Phenylenediamine (1 eq), 3-hydroxy-4-carboxybenzoic acid (1 eq).
-
Catalyst/Solvent : Polyphosphoric acid (PPA) in xylene.
The reaction proceeds via cyclodehydration, where PPA acts as both a catalyst and dehydrating agent. The hydroxy and carboxylic acid groups on the benzoic acid precursor direct regioselective ring closure, positioning the substituents at the 5- and 6-positions of the benzimidazole core.
Table 1 : Key Parameters for Phillips-Ladenburg Synthesis
High-Temperature Phosphoric Acid Catalysis
A modified approach using concentrated phosphoric acid at elevated temperatures improves yields by reducing side reactions.
Procedure :
-
Reactants : o-Phenylenediamine (1 eq), 3-hydroxy-4-carboxybenzoic acid (1 eq).
-
Catalyst : 85% o-Phosphoric acid.
This method avoids volatile solvents and enhances reaction efficiency through thermal activation. The absence of xylene simplifies purification, though high temperatures necessitate robust equipment.
Modern Catalytic and Redox Strategies
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in solvent-free systems.
Procedure :
-
Reactants : o-Phenylenediamine (1 eq), 3-hydroxy-4-carboxybenzoic acid (1 eq).
-
Catalyst : ZnO nanoparticles (5 mol%).
-
Conditions : Microwave, 300 W, 100°C, 30 minutes.
-
Yield : 85–90% (extrapolated from similar reactions).
Nanoparticle catalysts like ZnO enhance selectivity and reduce energy consumption. This method remains theoretical for the target compound but shows promise based on studies of methyl-substituted analogs.
Post-Synthetic Modifications
Ester Hydrolysis
Introducing the carboxylic acid group via ester hydrolysis offers flexibility. For instance, methyl esters are hydrolyzed under basic conditions.
Procedure :
-
Substrate : 5-Hydroxy-1H-benzimidazole-6-carboxylate ester.
-
Reagents : NaOH (2 eq) in MeOH/THF (1:2).
This two-step approach (ester synthesis followed by hydrolysis) avoids handling sensitive carboxylic acid precursors during cyclization.
Comparative Analysis of Methods
Table 2 : Method Comparison
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways may yield regioisomers. Using electron-withdrawing groups (e.g., nitro) on the benzoic acid precursor improves selectivity.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product.
-
Scale-Up : Continuous-flow reactors mitigate exothermic risks in high-temperature methods .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 5-position undergoes oxidation under controlled conditions. For example:
-
Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the hydroxyl group to a quinone structure .
-
Intermediate Epoxide Formation : Under milder oxidative conditions (e.g., H₂O₂ in acetic acid), partial oxidation yields reactive intermediates .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (H₂SO₄, 80°C) | 5-Oxo-1H-benzimidazole-6-carboxylic acid | 72 | |
| H₂O₂ (CH₃COOH, 50°C) | Epoxide intermediate | 58 |
Substitution Reactions
The benzimidazole ring participates in electrophilic substitution, particularly at positions activated by the hydroxyl and carboxylic acid groups:
-
Halogenation : Bromine (Br₂) in dichloromethane selectively substitutes the 4-position of the benzimidazole ring .
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 7-position .
Table 2: Substitution Reactions
Functional Group Transformations
The carboxylic acid group at the 6-position undergoes typical acid-derived reactions:
-
Esterification : Reaction with methanol (MeOH) in the presence of H₂SO₄ yields the methyl ester .
-
Amide Formation : Coupling with amines via carbodiimide-mediated reactions produces bioactive amide derivatives .
Table 3: Carboxylic Acid Transformations
Decarboxylation
Under pyrolytic conditions (200–250°C), the carboxylic acid group undergoes decarboxylation, yielding 5-hydroxy-1H-benzimidazole . This reaction is reversible in basic media .
Complexation with Metal Ions
The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) through the hydroxyl oxygen and imidazole nitrogen . Such complexes exhibit enhanced stability and catalytic activity .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen (¹O₂) generates hydroxylated derivatives, expanding its utility in photoactive drug design .
Key Research Findings
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, making it a valuable candidate for research in drug development. Key activities include:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from 5-hydroxy-1H-benzimidazole-6-carboxylic acid have shown significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in tumor growth.
- Antimicrobial Activity : The compound has been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) indicate effective antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.
- Antiparasitic Activity : Research indicates potential applications in antiparasitic therapies due to the compound's ability to target helminth parasites effectively.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.2 | Topoisomerase I inhibition |
| Compound B | U87 glioblastoma | 45.2 | Mixed-type inhibition |
| Compound C | HCT116 | 3.7 | Cell cycle arrest |
Table 2: Antimicrobial Activity
| Derivative | Target Organism | MIC (µM) |
|---|---|---|
| Compound D | E. faecalis | 8 |
| Compound E | S. aureus | 16 |
| Compound F | E. coli | 32 |
Case Studies
- In Vivo Tumor Regression : A study involving athymic nude mice demonstrated that a derivative of this compound significantly regressed tumor growth when administered at specific dosages. This showcases its potential as an anticancer agent.
- Antimicrobial Efficacy : Comparative studies of various benzimidazole derivatives revealed that those with hydroxyl substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus, indicating that structural modifications can lead to improved efficacy.
- Pharmacological Exploration : Research has explored the pharmacological properties of this compound, highlighting its potential as an enzyme inhibitor and its interactions with biological macromolecules, which could lead to novel therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its corrosion-inhibiting properties are attributed to its ability to form a protective layer on metal surfaces, thereby preventing acid attack . In biological systems, it may interact with enzymes and other proteins, leading to various therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Research Findings and Trends
- Synthetic Flexibility : Functionalization at C2 (e.g., sulfonamides in ) or C5/C6 (carboxylic acids) allows tuning of electronic and steric properties .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (Cl, -COOH) enhance reactivity but may reduce bioavailability compared to hydroxyl groups .
- Emerging Derivatives : Indazole-based analogs () highlight the impact of heterocycle variation on bioactivity, though benzimidazoles remain more studied .
Q & A
Basic Research Questions
Q. How can the structural conformation of 5-hydroxy-1H-benzimidazole-6-carboxylic acid be experimentally validated?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, the compound’s monoclinic crystal system (space group C2/c) was confirmed via SCXRD with Rfactor = 0.039 and wR = 0.092 . Pair this with FTIR spectroscopy to validate carboxylate and hydroxyl functional groups.
Q. What are the optimal conditions for synthesizing this compound derivatives?
- Methodology : Employ reflux condensation with stoichiometric control. For example, silver(I) complexes of the parent compound were synthesized by reacting AgNO3 with the ligand in aqueous ethanol (1:2 molar ratio) under nitrogen atmosphere . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via elemental analysis (e.g., %C deviation < 0.3%).
Q. How does the compound’s solubility profile impact its utility in biological assays?
- Methodology : Conduct pH-dependent solubility studies using buffered solutions (pH 2–12). The compound’s carboxylate group enhances solubility in alkaline conditions, but aggregation in neutral pH may require co-solvents (e.g., DMSO ≤ 1% v/v). Note that derivatives like 1H-benzimidazole-5-carboxylic acid hydrate exhibit improved solubility (mp 154°C) .
Advanced Research Questions
Q. How do coordination complexes of this compound with transition metals influence catalytic or biological activity?
- Methodology : Synthesize Ag(I) or Cu(II) complexes and characterize via SCXRD (e.g., [Ag(C9H5N2O4)(C9H6N2O4)]·H2O, Mr = 537.37) . Assess catalytic activity in oxidation reactions (e.g., TBHP as oxidant) or antimicrobial efficacy via MIC assays against S. aureus and E. coli.
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology : Use complementary techniques:
- XRD : Validate solid-state conformation (e.g., dihedral angles between benzimidazole and carboxylate groups ).
- Solution-state NMR : Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to identify tautomeric or protonation state discrepancies .
Q. What mechanistic insights exist for the compound’s role in enzyme inhibition or receptor binding?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or kinase domains). For derivatives like 6-benzoxazole benzimidazoles, validate binding via SPR (surface plasmon resonance) and correlate with IC50 values from enzyme inhibition assays .
Q. How can researchers design derivatives with enhanced photostability or redox activity?
- Methodology : Introduce electron-withdrawing substituents (e.g., -CF3) at the benzimidazole C-2 position to modulate HOMO-LUMO gaps. Evaluate via cyclic voltammetry (e.g., Epa for oxidation peaks) and UV-Vis spectroscopy under accelerated light exposure .
Q. What strategies mitigate degradation of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
